2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl-
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Overview
Description
2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to the carbonyl carbon of the propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where acetophenone is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic ketones.
Scientific Research Applications
2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.
2-Propanone, 1-(4-methylphenyl)-1-phenyl-: Similar structure with a methyl group in the para position.
Uniqueness
2-Propanone, 1-(2,5-dimethylphenyl)-1-phenyl- is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54718-27-3 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C17H18O/c1-12-9-10-13(2)16(11-12)17(14(3)18)15-7-5-4-6-8-15/h4-11,17H,1-3H3 |
InChI Key |
NSLQRIOVBHDCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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